REACTION_SMILES
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[Al+3:15].[C:23]([Cl:24])([Cl:25])([Cl:26])[Cl:27].[CH3:19][C:20]([Cl:21])=[O:22].[Cl-:14].[Cl-:16].[Cl-:17].[Cl:28][CH2:29][Cl:30].[ClH:18].[cH:1]1[cH:2][cH:3][c:4]2[c:5]([cH:6]1)[s:7][c:8]1[cH:9][cH:10][cH:11][cH:12][c:13]21>>[cH:1]1[cH:2][cH:3][c:4]2[c:5]([cH:6]1)[s:7][c:8]1[cH:9][cH:10][c:11]([C:20]([CH3:19])=[O:22])[cH:12][c:13]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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c1ccc2c(c1)sc1ccccc12
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Name
|
|
Type
|
product
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Smiles
|
CC(=O)c1ccc2sc3ccccc3c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |